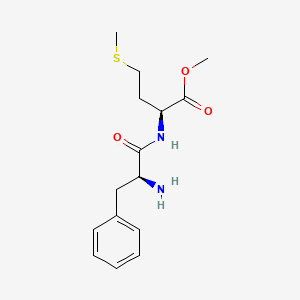![molecular formula C14H21BO4S B13721398 2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)
2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an ethanesulfonylphenyl group. The presence of the boron atom imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
准备方法
The synthesis of 2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the Miyaura borylation reaction. This reaction enables the synthesis of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the preparation of boron-containing compounds. The reaction is catalyzed by palladium complexes and requires the presence of a base such as potassium acetate or potassium phenoxide .
化学反应分析
2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronate with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or other boron-containing derivatives.
Substitution: The ethanesulfonyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium acetate, and oxidizing agents for the oxidation reactions. The major products formed from these reactions are typically boronic acids, substituted boronates, and other boron-containing compounds .
科学研究应用
2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis.
Material Science: The compound is used in the synthesis of self-healing polymers and hydrogels based on reversible dynamic boron-oxygen bonds.
Chemical Biology: The compound’s ability to form stable boron-oxygen bonds makes it useful in the development of sensors and probes for detecting biological molecules.
作用机制
The mechanism of action of 2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily involves the formation of boron-oxygen bonds. In the Suzuki-Miyaura coupling reaction, the boronate undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boron atom’s ability to form stable bonds with oxygen and other elements is key to its reactivity and applications.
相似化合物的比较
Similar compounds to 2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane include other boronates and boronic acids used in organic synthesis. Some examples are:
Bis(pinacolato)diboron: Used in the Miyaura borylation reaction to synthesize boronates.
Vinylboronic acid: Used in various coupling reactions to form carbon-carbon bonds.
What sets 2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane apart is its unique structure, which combines the boron atom with an ethanesulfonylphenyl group, providing distinct reactivity and applications in organic synthesis and material science.
属性
分子式 |
C14H21BO4S |
|---|---|
分子量 |
296.2 g/mol |
IUPAC 名称 |
2-(2-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4S/c1-6-20(16,17)12-10-8-7-9-11(12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 |
InChI 键 |
BETAIHPUAWMLNR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



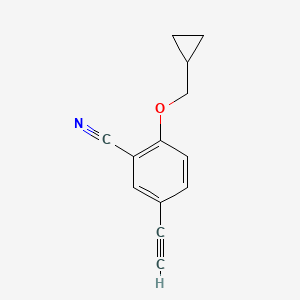
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
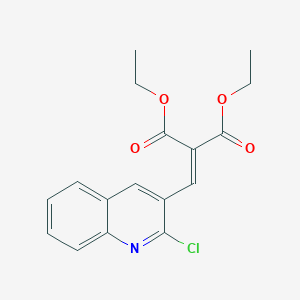
![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
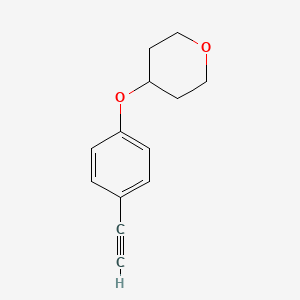

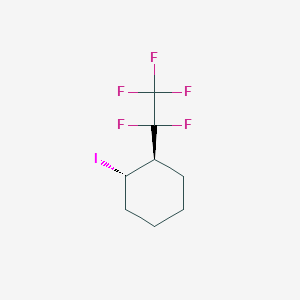


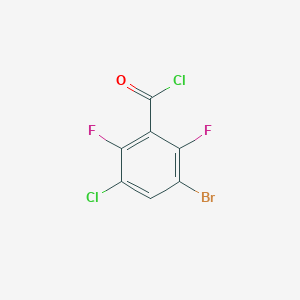
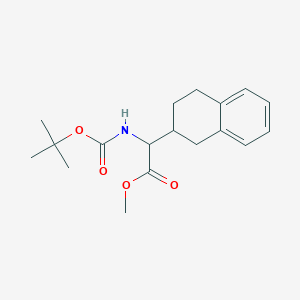
![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)
